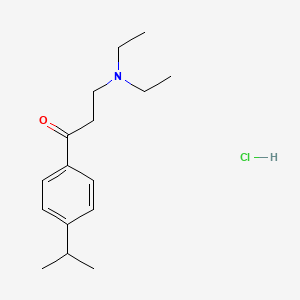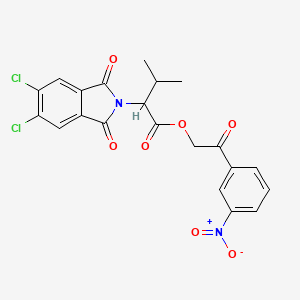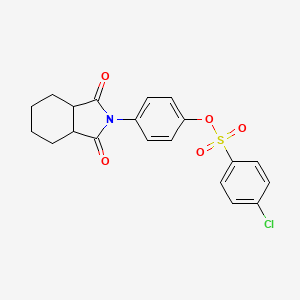
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride
Overview
Description
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride is a synthetic organic compound. It is characterized by the presence of a diethylamino group, a propan-1-one backbone, and a propan-2-ylphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Scientific Research Applications
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a reagent in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the manufacture of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one typically involves multiple steps:
Formation of the propan-1-one backbone: This can be achieved through a Friedel-Crafts acylation reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the diethylamino group: This step may involve the alkylation of an amine with an appropriate alkyl halide.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the aromatic ring.
Reduction: Reduction reactions could target the carbonyl group in the propan-1-one backbone.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The diethylamino group could play a role in binding to target molecules, while the aromatic ring might interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-1-(4-propan-2-ylphenyl)propan-1-one
- 3-(diethylamino)-1-(4-methylphenyl)propan-1-one
Uniqueness
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group on the aromatic ring may confer distinct steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-5-17(6-2)12-11-16(18)15-9-7-14(8-10-15)13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDFSDVLKSEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl 2-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate](/img/structure/B4007279.png)
![4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE](/img/structure/B4007284.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007299.png)

![1-{5-[(4-Bromophenyl)amino]-3-methyl-2-phenylpyrazolidin-1-yl}ethanone](/img/structure/B4007318.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
![1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4007343.png)





